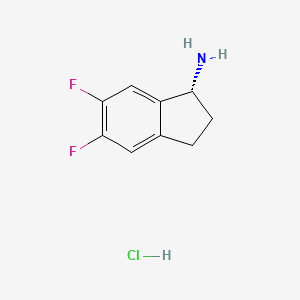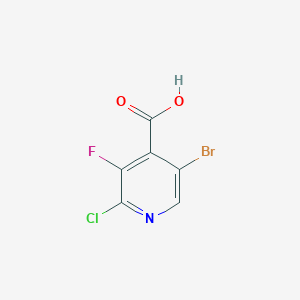
5-Bromo-2-chloro-3-fluoroisonicotinic acid
Overview
Description
5-Bromo-2-chloro-3-fluoroisonicotinic acid is a chemical compound with the molecular formula C6H2BrClFNO2 and a molecular weight of 254.44 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-chloro-3-fluoroisonicotinic acid can be represented by the SMILES stringO=C(C1=C(F)C(Cl)=NC=C1Br)O . This indicates that the molecule consists of a bromine (Br), a chlorine (Cl), and a fluorine (F) atom attached to different positions of an isonicotinic acid molecule. Physical And Chemical Properties Analysis
5-Bromo-2-chloro-3-fluoroisonicotinic acid is a solid substance . It should be stored at a temperature between 2-8°C .Scientific Research Applications
Chemoselective Functionalization
5-Bromo-2-chloro-3-fluoroisonicotinic acid's chemoselective functionalization is a significant area of research. Stroup, Szklennik, Forster, and Serrano-Wu (2007) describe the selective amination of 5-bromo-2-chloro-3-fluoropyridine, a related compound. This process involves catalytic amination conditions leading to selective substitution at specific positions on the compound. Such functionalization demonstrates the compound's potential in developing specialized chemical reactions and syntheses (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).
Synthesis of Disubstituted Fluoropyridines
Sutherland and Gallagher (2003) explored the synthesis of disubstituted fluoropyridines using a related compound, 5-bromo-2-fluoro-3-pyridylboronic acid. Their work highlights the versatility of such compounds in synthesizing a range of substituted pyridines, which are crucial in medicinal chemistry and organic synthesis (Sutherland & Gallagher, 2003).
Structural Manifolds from a Common Precursor
Schlosser and Bobbio (2002) discuss creating structural manifolds from a common precursor, including 5-chloro-2,3-difluoropyridine and its derivatives. Their research demonstrates the compound's utility in generating a variety of structurally diverse pyridines, highlighting its versatility in organic synthesis (Schlosser & Bobbio, 2002).
Regioselective Ortho-Lithiation
Mongin and Schlosser (1996) investigated the regioselective ortho-lithiation of fluoroarenes, including those with chlorine and bromine substituents. This study shows the potential for highly selective and controlled chemical modifications, essential in developing complex organic molecules (Mongin & Schlosser, 1996).
Halogen-rich Intermediate for Synthesis
Wu, Porter, Frennesson, and Saulnier (2022) presented the synthesis of pentasubstituted pyridines using halogen-rich intermediates like 5-bromo-2-chloro-4-fluoro-3-iodopyridine. Their work underscores the compound's role in generating complex molecular architectures, which is pivotal in pharmaceuticals and advanced materials research (Wu, Porter, Frennesson, & Saulnier, 2022).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
5-bromo-2-chloro-3-fluoropyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClFNO2/c7-2-1-10-5(8)4(9)3(2)6(11)12/h1H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEABXBWDWKXDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)F)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-chloro-3-fluoroisonicotinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3-Chlorophenyl)[3-(methoxymethoxy)phenyl]methanone](/img/structure/B1449984.png)

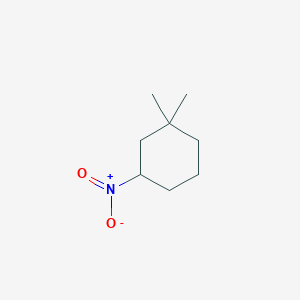
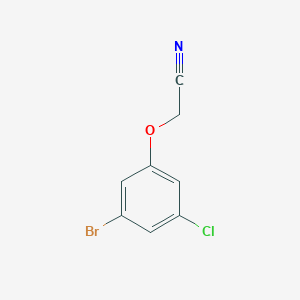
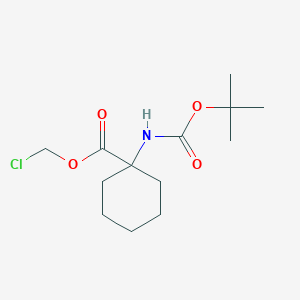
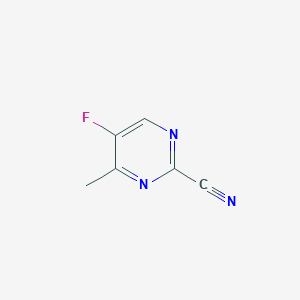
![4-(3-Formyl-4-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1449992.png)
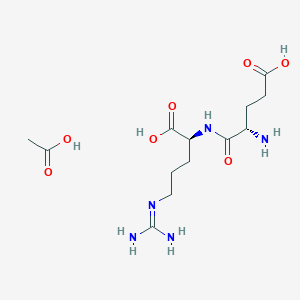
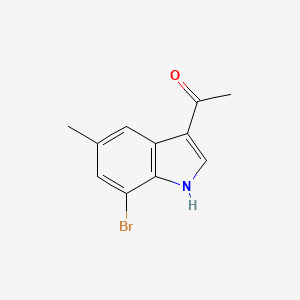

![(8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B1449997.png)
![[3,7-Dimethyl-9-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2,4,6,8-nonatetraen-1-yl]triphenyl-phosphonium sulfate](/img/structure/B1450001.png)
